molecular formula C15H13NO B1583673 4,5-Dihydro-3,5-diphenylisoxazole CAS No. 4894-23-9

4,5-Dihydro-3,5-diphenylisoxazole

Cat. No. B1583673
CAS RN: 4894-23-9
M. Wt: 223.27 g/mol
InChI Key: JNTURVIUZIGWEQ-UHFFFAOYSA-N
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Description

4,5-Dihydro-3,5-diphenylisoxazole, also known as 3,5-diphenyl-4,5-dihydroisoxazole, is a chemical compound with the molecular formula C15H13NO . It’s a type of isoxazole, a five-membered heterocyclic compound .


Molecular Structure Analysis

The molecular structure of 4,5-Dihydro-3,5-diphenylisoxazole consists of a five-membered isoxazole ring attached to two phenyl groups . The average mass of the molecule is 223.270 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dihydro-3,5-diphenylisoxazole include a molecular weight of 223.27 g/mol . The melting point is 75-76 °C, and the predicted boiling point is 351.4±45.0 °C . The predicted density is 1.11±0.1 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Modification

4,5-Dihydro-3,5-diphenylisoxazole has been a subject of interest in chemical synthesis and modification. For instance, a method for stoichiometric C−H activation of this compound using Pd(OAc)2 was developed, leading to the synthesis of ortho aryl- and alkyl-substituted 3,5-diphenylisoxazoles (Chu, Chen, & Wu, 2008). Additionally, nitration of 3,5-diphenylisoxazole in acetic anhydride led to the formation of 4-nitro derivative and mononitration in concentrated H2SO4 produced 3-phenyl-5-(p-nitrophenyl)isoxazole (Sokolov, Egorova, & Yudintseva, 1974).

Phototransformations

In the field of photochemistry, the phototransformations of 4,5-diphenylisoxazole were studied, revealing that sunlight photolysis in methanol leads to the formation of various compounds such as 4,4′,5,5′-tetraphenyl-2,2′-bioxazole (Rao, Chary, & Krishna Murthy, 1992).

Corrosion Inhibition

A study on quinoxaline derivatives, including one based on 4,5-diphenylisoxazole, demonstrated their effectiveness as corrosion inhibitors for mild steel in an acidic medium. The corrosion inhibition efficiency of these compounds was found to be significantly high (Saraswat & Yadav, 2020).

Thermal Behavior

The thermal behavior of 3,5-diphenylisoxazole was explored through flash pyrolysis, yielding products like 2,5-diphenyloxazole and 2-phenylindole. This study provided insights into the thermal, photochemical, and electron-impact behavior of this compound (Aldous, Bowie, & Thompson, 1976).

Liquid Crystals

Unsymmetrical diphenylisoxazoles have been synthesized and studied for their mesogenic properties, showing enantiotropic smectic C, smectic A, and nematic mesophases. This research is significant in the field of liquid crystal technology (Brown & Styring, 2003).

Biomedical Applications

In the biomedical sphere, aminoalkoxy substituted 4,5-diphenylisoxazole derivatives were synthesized and evaluated for anti-osteoporotic activity. Some derivatives showed promising results in promoting osteoblast activity, indicating potential applications in treating osteoporosis (Chen et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, 3,5-Diphenylisoxazole, indicates that it is toxic if swallowed and may cause long-lasting harmful effects to aquatic life . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions in the research of isoxazoles, including 4,5-Dihydro-3,5-diphenylisoxazole, involve the development of new eco-friendly synthetic strategies . There’s a particular interest in exploring metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .

properties

IUPAC Name

3,5-diphenyl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTURVIUZIGWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-3,5-diphenylisoxazole

CAS RN

4894-23-9
Record name Isoxazole, 4,5-dihydro-3,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC91647
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
RB Cheikh, A Kallel - Zeitschrift für Kristallographie-Crystalline …, 1989 - degruyter.com
Crystals of the title compound, C 17 H 18 N 2 O, are monoclinic with a = 11.231(5) Å, b = 15.757(10) Å, c = 8.729(6) Å and β = 111.97(2), space group P 2 1 /a, Z = 4. Atomic positions …
Number of citations: 5 www.degruyter.com
F Asegahegn - 2018 - 197.156.123.77
In this study synthesis of (E)-3-(2-hydroxyphyenol)-1-phenylprop-2-en-1-one derivatives of chalcone such as 2-(4, 5-dihydro-3-pheylisoxazol-5-yl) phenol and 4, 5-dihydro-3, 5-…
Number of citations: 2 197.156.123.77
F De Sarlo, A Guarna, A Brandi - Journal of heterocyclic …, 1983 - Wiley Online Library
Nitrile oxides (1) react with cinnamaldehyde (2) at the ethylenic double bond to give 4‐formyl‐4,5‐dihydro‐isoxazoles (3) as the predominant regioisomers ( 1 H nmr). These primary …
Number of citations: 25 onlinelibrary.wiley.com
S Jaiswal, PS Bahadur, A Mathur… - … and Innovations (ICTAI …, 2021 - ieeexplore.ieee.org
NMR was originally developed to check the structure of relatively tiny molecules, but it has since grown in popularity and become a useful technique to find out structure on compounds. …
Number of citations: 1 ieeexplore.ieee.org
DP Mandal's, S Mallikarjun, SC Manju - shreemallikarjuncollege.ac.in
The term ‘Chalcone’was given by the two scientists namely, Kostecki and Tambor. Chalcone is a crystalline pale yellow solid compound. It is basic in nature having a physical constant (…
Number of citations: 0 shreemallikarjuncollege.ac.in
N Arai, M Iwakoshi, K Tanabe… - Bulletin of the Chemical …, 1999 - journal.csj.jp
Aromatic and aliphatic nitrile oxides are generated by the oxidation of α-hydroxyimino carboxylic acid with ammonium hexanitratocerate(IV). They react with olefinic and acetylenic …
Number of citations: 39 www.journal.csj.jp
DD NAIK - 2020 - naac.unigoa.ac.in
This is to certify that the dissertation titled “Synthesis of Heterocyclic compounds derived from Chalcones” is a bonafied work carried out by „Dipti D. Naik‟ under my supervision in …
Number of citations: 0 naac.unigoa.ac.in
MX Network - Interfaces - degruyter.com
Subject Index of Volume 189 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP - Pound $ USD - Dollar EN English Deutsch 0 …
Number of citations: 0 www.degruyter.com
PJ Ahlzén, S Rundqvist, G Amthauer, K Katz-Lehnert… - degruyter.com
Author Index of Volume 189 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP - Pound $ USD - Dollar EN English Deutsch 0 …
Number of citations: 0 www.degruyter.com

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